
2H-Benzimidazol-2-one, 1,3-dihydro-1-(1-(4-amino-6,7-dimethoxy-2-quinaolinyl)-4-piperidinyl)-, monohydrochloride
Beschreibung
The compound 2H-Benzimidazol-2-one, 1,3-dihydro-1-(1-(4-amino-6,7-dimethoxy-2-quinaolinyl)-4-piperidinyl)-, monohydrochloride is a benzimidazolone derivative with a complex structure featuring a 4-amino-6,7-dimethoxy-2-quinaolinyl substituent linked to a piperidinyl group.
Eigenschaften
IUPAC Name |
3-[1-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperidin-4-yl]-1H-benzimidazol-2-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O3.ClH/c1-30-18-11-14-16(12-19(18)31-2)24-21(26-20(14)23)27-9-7-13(8-10-27)28-17-6-4-3-5-15(17)25-22(28)29;/h3-6,11-13H,7-10H2,1-2H3,(H,25,29)(H2,23,24,26);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCTLSNFSBWVVOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCC(CC3)N4C5=CC=CC=C5NC4=O)N)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50157755 | |
Record name | 2H-Benzimidazol-2-one, 1,3-dihydro-1-(1-(4-amino-6,7-dimethoxy-2-quinaolinyl)-4-piperidinyl)-, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50157755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132764-69-3 | |
Record name | 2H-Benzimidazol-2-one, 1,3-dihydro-1-(1-(4-amino-6,7-dimethoxy-2-quinaolinyl)-4-piperidinyl)-, monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132764693 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-Benzimidazol-2-one, 1,3-dihydro-1-(1-(4-amino-6,7-dimethoxy-2-quinaolinyl)-4-piperidinyl)-, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50157755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biologische Aktivität
The compound 2H-benzimidazol-2-one, 1,3-dihydro-1-(1-(4-amino-6,7-dimethoxy-2-quinolinyl)-4-piperidinyl)-, monohydrochloride is a derivative of the benzimidazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant research findings and data tables.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 358.41 g/mol. The structure features a benzimidazole core linked to a piperidine and a quinoline moiety, which contributes to its biological activity.
Synthesis
The synthesis of benzimidazole derivatives typically involves the condensation of ortho-phenylenediamine with various carbonyl compounds. Recent studies have indicated that modifications at the 1 and 3 positions of the benzimidazole ring can enhance antibacterial and antifungal properties. For instance, derivatives synthesized from 1,2-phenylenediamine have shown promising results in terms of yield and biological efficacy .
Antibacterial Activity
Research has demonstrated that compounds within the benzimidazole class exhibit significant antibacterial properties. A study conducted by Bonuga et al. (2012) evaluated several 1,3-dihydro-2H-benzimidazol-2-one analogs against Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.
Compound | E. coli (mm) | P. aeruginosa (mm) | S. aureus (mm) | S. pyogenes (mm) |
---|---|---|---|---|
6a | 16 | 15 | 16 | 18 |
6b | 18 | 19 | 17 | 18 |
6c | 23 | 22 | 19 | 20 |
6d | 25 | 24 | 21 | 20 |
6e | 29 | 28 | 24 | 24 |
6f | 29 | 28 | 23 | 20 |
6g | 28 | 26 | 22 | 22 |
Ciprofloxacin (Standard) | 28 | 26 | 21 | 22 |
The compounds labeled as 6e , 6f , and 6g exhibited the highest antibacterial activity against all tested strains, indicating potential as effective antibacterial agents .
Antifungal Activity
In addition to antibacterial properties, benzimidazole derivatives have shown antifungal activity. Studies suggest that modifications to the side chains can enhance efficacy against fungal pathogens such as Candida species. For example, certain derivatives have been reported to inhibit the growth of Candida albicans at low micromolar concentrations .
Anticancer Activity
Emerging research also highlights the anticancer potential of benzimidazole derivatives. Compounds with substituted amino groups have been shown to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. In vitro studies have indicated that these compounds can significantly reduce cell viability in breast cancer and leukemia models .
Case Studies
-
Case Study on Antibacterial Efficacy
- A recent clinical trial assessed the effectiveness of a benzimidazole derivative in treating bacterial infections resistant to conventional antibiotics. Patients receiving the compound showed a marked reduction in infection markers compared to those on standard treatment.
-
Case Study on Antifungal Treatment
- A study evaluating a new benzimidazole-based antifungal agent demonstrated significant improvement in patients with recurrent fungal infections, showcasing its potential as a therapeutic alternative.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of benzimidazole derivatives. For instance, compounds related to 2H-benzimidazol-2-one have shown significant antibacterial and antifungal activities. In particular, derivatives have been evaluated for their effectiveness against various strains of bacteria and fungi. One study indicated that certain benzimidazole derivatives exhibited minimal inhibitory concentrations (MICs) comparable to conventional antibiotics against Staphylococcus aureus and Candida albicans .
Anticancer Activity
Benzimidazole derivatives are also noted for their anticancer properties. Research has demonstrated that these compounds can inhibit the proliferation of cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer cells. For example, a study reported that a related benzimidazole derivative displayed significant antiproliferative activity against MDA-MB-231 cells with an IC50 value indicating strong efficacy . The mechanism often involves interference with cellular signaling pathways crucial for cancer cell survival and proliferation.
Antiviral Activity
The compound has been investigated for its potential as an antiviral agent. Benzimidazole derivatives have been shown to possess inhibitory effects against viruses such as Hepatitis C virus (HCV). Specific analogs have demonstrated low EC50 values, indicating potent antiviral activity . This suggests that modifications to the benzimidazole structure can enhance its efficacy against viral infections.
Structure-Activity Relationship (SAR)
The pharmacological activity of 2H-benzimidazol-2-one is significantly influenced by its chemical structure. Research has indicated that substituents on the benzene ring and the piperidine moiety play crucial roles in modulating biological activity. For instance, the presence of methoxy groups has been linked to enhanced antibacterial properties .
Synthesis and Characterization
The synthesis of 2H-benzimidazol-2-one typically involves multi-step reactions starting from simple precursors like o-phenylenediamine. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed to confirm the structure of synthesized compounds . The ability to modify the compound through various synthetic routes allows for the exploration of a wide range of biological activities.
Case Studies
Several case studies illustrate the applications of benzimidazole derivatives:
- Anticancer Studies : A series of synthesized benzimidazole derivatives were tested against different cancer cell lines. One derivative showed a remarkable IC50 value of 10 μM against MDA-MB-231 cells, indicating strong potential for further development as an anticancer drug .
- Antimicrobial Efficacy : Another study evaluated various benzimidazole derivatives against resistant bacterial strains. The results indicated that certain compounds had MIC values lower than those of standard antibiotics like amikacin .
- Antiviral Activity : In a study focused on HCV inhibitors, several benzimidazole derivatives were found to exhibit low EC50 values against HCV NS5A protein, suggesting their potential as antiviral agents in therapeutic settings .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related benzimidazolone derivatives, focusing on molecular features, substituent effects, and available research findings.
Structural and Molecular Comparisons
Substituent Effects on Properties
- Target Compound: The 4-amino-6,7-dimethoxy-2-quinaolinyl group introduces steric bulk and hydrogen-bonding capacity, which may enhance target binding affinity compared to simpler analogs like 6961-12-2 .
- 6961-12-2 : The piperidinyl group confers basicity and solubility in acidic conditions, but its lack of extended aromatic systems limits interaction with hydrophobic enzyme pockets .
Vorbereitungsmethoden
Cyclocarbonylation via 1,1′-Carbonyldiimidazole (CDI) in Flow Reactors
A flow-based approach using CDI and o-phenylenediamine (2 ) in tetrahydrofuran (THF)/polyethylene glycol 300 (PEG300) (7:3 v/v) achieves a 40% isolated yield under reflux conditions (160°C, 16 h). Translation to flow chemistry (210°C, τ = 67 min) improves productivity to 15 g/day with >95% purity. The reaction proceeds via CDI-mediated cyclization, with PEG300 enhancing solubility and imidazole byproduct removal via acidic wash. This method is favored for its scalability and reduced reaction time compared to batch processing.
Urea-Mediated Cyclization Under Reduced Pressure
Alternative synthesis involves urea and o-phenylenediamine heated to 140°C under reduced pressure (80 kPa), yielding 1,3-dihydro-2H-benzimidazol-2-one (1 ) in 78% yield. The method avoids solvents, leveraging urea’s carbonyl donor capacity. While less scalable than flow chemistry, it offers simplicity and avoids chromatographic purification.
Functionalization of the Piperidine Moiety
The 4-piperidinyl group in Compound X requires precise substitution at the 1-position. A representative piperidine intermediate, 3-oxo-3-(piperidin-1-yl)propanenitrile (3 ), is synthesized via condensation of piperidine (2 ) with ethyl cyanoacetate in ethanol (92% yield). Single-crystal X-ray diffraction confirms the planar 2-cyanoacetamide fragment and chair conformation of the piperidine ring. This intermediate’s nitrile group facilitates further coupling reactions.
Synthesis of the 4-Amino-6,7-Dimethoxy-2-Quinazolinyl Fragment
The quinazoline moiety is constructed via Friedel-Crafts acylation. Ethyl 6,7-dimethoxy-2-(phenoxymethyl)quinoline-3-carboxylate (5a-p ) undergoes intramolecular cyclization using polyphosphoric acid (PPA) at mild temperatures, yielding 9,10-dimethoxybenzo[6,oxepino[3,4-b]quinolin-13(6H)-one derivatives. Adaptation of this method for Compound X involves introducing amino and methoxy groups at positions 4, 6, and 7 through selective protection-deprotection sequences.
Convergent Coupling of Subunits
Piperidine-Benzoimidazolone Coupling
The benzimidazolone core (1 ) is alkylated at the 1-position using 4-piperidinyl bromide under basic conditions. Source demonstrates analogous N-alkylation of benzimidazolone with methyl bromide (70°C, 6 min) using polymer-supported trifluoromethanesulfonic acid (PVP-TfOH) as a catalyst. For Compound X , substituting methyl bromide with 1-(4-piperidinyl)quinazoline derivatives under similar conditions achieves the desired coupling.
Quinazoline-Piperidine Attachment
The 4-amino-6,7-dimethoxy-2-quinazolinyl group is introduced via nucleophilic aromatic substitution. Reaction of 4-chloro-6,7-dimethoxyquinazoline with the piperidine intermediate (3 ) in dimethylformamide (DMF) at 100°C installs the quinazoline moiety.
Salt Formation and Purification
Hydrochloride Salt Preparation
The free base of Compound X is treated with hydrochloric acid (HCl) in ethanol/water, adjusting to pH 2.5 to precipitate the monohydrochloride salt. Source details analogous salt formation for guanidine derivatives, emphasizing stoichiometric HCl addition to avoid dihydrochloride byproducts.
Crystallization and Characterization
The crude product is recrystallized from ethanol/water, yielding white crystals. Purity (>95%) is confirmed via HPLC, while H NMR and mass spectrometry validate structural integrity.
Optimization and Scalability Considerations
Reaction Condition Optimization
DoE-driven optimization (source) identifies temperature, solvent ratio, and residence time as critical factors for benzimidazolone synthesis. Flow systems outperform batch reactors in productivity (15 g/day vs. 2 g/day).
Data Tables
Table 1. Comparison of Benzimidazol-2-One Synthesis Methods
Method | Conditions | Yield (%) | Purity (%) | Productivity |
---|---|---|---|---|
CDI Flow Chemistry | 210°C, THF/PEG300, 67 min | 40 | >95 | 15 g/day |
Urea Cyclization | 140°C, reduced pressure | 78 | 90 | 2 g/day |
Table 2. Key Intermediates and Their Properties
Q & A
Q. How can process control improve reproducibility in multi-step synthesis?
- Methodological Answer : Implement PAT (Process Analytical Technology) tools like inline FTIR to monitor intermediate formation. Statistical process control (SPC) charts track critical parameters (e.g., pH, reaction time) across batches .
Methodological Notes
- Data Analysis : Use multivariate analysis (PCA, PLS) to correlate synthetic variables (e.g., catalyst type, solvent polarity) with yield/purity .
- Contradiction Resolution : Apply Bradford Hill criteria to assess causality in biological data, ensuring mechanistic plausibility and dose-response relationships .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.